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(methoxy(methyl)amino)-2-

oxoethyl)carbamate

Cat. No.: B037876 Get Quote

An In-depth Technical Guide: Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A

Versatile Intermediate in Chemoselective Synthesis

Abstract
This technical guide provides a comprehensive overview of Benzyl (2-
(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key synthetic intermediate known more

commonly in the field as N-Cbz-glycine Weinreb amide. We will dissect its structural features,

delineate its critical role in modern organic synthesis, and provide field-proven protocols for its

preparation and application. The core utility of this molecule lies in its Weinreb amide moiety,

which enables the highly controlled synthesis of ketones and aldehydes from a carboxylic acid

precursor by preventing the common issue of over-addition by organometallic reagents. This

guide will explore the underlying mechanism of this unique reactivity, detail its synthesis, and

showcase its application as a precursor to valuable α-amino ketone building blocks essential

for pharmaceutical and drug development research.

Compound Identification and Physicochemical
Properties
The systematic IUPAC name for this compound is benzyl N-[2-(methoxy(methyl)amino)-2-

oxoethyl]carbamate.[1][2] However, it is overwhelmingly referred to in literature and practice by
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its semi-systematic name, N-Cbz-glycine Weinreb amide, which highlights its origin from the

amino acid glycine, the presence of a benzyloxycarbonyl (Cbz) protecting group, and the

functionally critical N-methoxy-N-methylamide (Weinreb amide) group.

Structure:

Table 1: Compound Identifiers and Properties

Property Value Reference(s)

IUPAC Name

benzyl N-[2-

(methoxy(methyl)amino)-2-

oxoethyl]carbamate

[1][2]

Common Name N-Cbz-glycine Weinreb amide [3]

CAS Number 121505-94-0

Molecular Formula C₁₂H₁₆N₂O₄

Molecular Weight 268.27 g/mol Calculated

Physical Form Solid

Typical Purity ≥95%

Storage Temperature Ambient

The Weinreb Amide: A Foundation of Controlled
Acylation
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The defining feature of the title compound is the N-methoxy-N-methylamide, a functional group

first reported by Steven M. Weinreb and Steven Nahm in 1981.[4] This "Weinreb amide" has

become an indispensable tool for the synthesis of ketones and aldehydes.[5]

The Challenge of Over-Addition
A fundamental challenge in organic synthesis is the addition of highly nucleophilic

organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid

derivatives like esters or acid chlorides. The initial addition forms a ketone. However, this

ketone is often more reactive than the starting material, leading to a second, undesired

nucleophilic attack ("over-addition") that yields a tertiary alcohol.[5]

The Weinreb Mechanism: Chelation-Stabilized
Intermediate
The Weinreb amide elegantly circumvents the over-addition problem. Upon nucleophilic attack

by an organometallic reagent, a tetrahedral intermediate is formed. The genius of the Weinreb

amide lies in the ability of the N-methoxy oxygen to chelate the metal cation (e.g., Mg²⁺ or Li⁺)

with the carbonyl oxygen. This forms a stable five-membered cyclic intermediate.[4][6] This

chelated species is stable at low temperatures and does not collapse to a ketone until an acidic

aqueous workup is performed.[4][5] By the time the ketone is liberated, no unreacted

organometallic reagent remains, thus preventing over-addition.

Figure 1: Mechanism of the Weinreb ketone synthesis.

Recommended Synthesis Protocol
The preparation of N-Cbz-glycine Weinreb amide is reliably achieved by coupling N-Cbz-

glycine with N,O-dimethylhydroxylamine. The use of 1,1'-Carbonyldiimidazole (CDI) as a

coupling agent provides a high-yielding and straightforward procedure that avoids the need to

first convert the carboxylic acid to a more reactive acid chloride.[3]

Materials and Reagents
N-Benzyloxycarbonylglycine (N-Cbz-Gly-OH)

1,1'-Carbonyldiimidazole (CDI)
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N,O-Dimethylhydroxylamine hydrochloride

N-Methylmorpholine (NMM)

Tetrahydrofuran (THF), anhydrous

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
Neutralization: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in

anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add one equivalent of N-

methylmorpholine (NMM) dropwise to neutralize the hydrochloride salt, forming the free

amine.

Activation: In the main reaction flask, dissolve N-Cbz-glycine in anhydrous THF and cool to 0

°C. Add one equivalent of CDI portion-wise. Stir the solution at 0 °C for approximately 15-20

minutes to form the active acylimidazolide intermediate.

Coupling: Add the neutralized N,O-dimethylhydroxylamine solution (from Step 1) to the

activated N-Cbz-glycine solution (from Step 2).

Reaction: Allow the reaction mixture to warm to room temperature and stir until completion.

The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl),

saturated sodium bicarbonate solution, and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo to yield the crude product. Purification can be performed via silica gel chromatography

if necessary, though this protocol often yields a product of sufficient purity for subsequent

steps.[3]

Figure 2: Workflow for the synthesis of N-Cbz-glycine Weinreb amide.
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Core Applications in Drug Development and Peptide
Chemistry
The primary value of N-Cbz-glycine Weinreb amide is its role as a stable, isolable precursor to

α-amino aldehydes and ketones, which are critical building blocks for many pharmaceuticals.[3]

Synthesis of N-Cbz-Protected α-Amino Ketones
The reaction of N-Cbz-glycine Weinreb amide with one equivalent of a Grignard reagent (R-

MgBr) or an organolithium reagent (R-Li), followed by an acidic workup, cleanly provides the

corresponding N-Cbz-protected α-amino ketone in high yield.[3] These ketones are versatile

intermediates used in the synthesis of peptidomimetics, enzyme inhibitors, and other complex

molecular targets.

N-Cbz-Glycine
Weinreb Amide

1. R-MgX or R-Li
(e.g., in THF, -78°C to 0°C)

Addition

2. Aqueous Acidic Workup
(e.g., NH₄Cl or HCl)

Quench

N-Cbz-α-Amino Ketone

Isolation
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Figure 3: General workflow for α-amino ketone synthesis.

Synthesis of N-Cbz-Protected α-Amino Aldehydes
Controlled reduction of the Weinreb amide can be achieved using mild hydride reducing

agents. For instance, treatment with lithium aluminum hydride (LiAlH₄) at low temperatures

selectively reduces the amide to the corresponding N-Cbz-glycinal (an α-amino aldehyde)

without affecting the Cbz protecting group.[4] These aldehydes are highly valuable for reductive

amination reactions and as electrophilic probes in chemical biology.

Advanced Utility
Recent research has expanded the utility of the Weinreb amide beyond its classical role. The

amide functionality has been shown to act as an effective directing group in transition metal-

catalyzed C-H functionalization reactions, enabling the modification of otherwise unreactive C-

H bonds at specific locations within a molecule.[6] This emerging application further cements

the Weinreb amide as a privileged and versatile functional group in modern synthesis.

Conclusion
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, or N-Cbz-glycine Weinreb

amide, is far more than a simple protected amino acid derivative. It is a sophisticated chemical

tool that provides chemists with a reliable and high-fidelity method for carbon-carbon bond

formation. Its ability to generate ketones and aldehydes cleanly by preventing over-addition

makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the

fields of medicinal chemistry and drug discovery. The straightforward synthesis and robust

reactivity profile ensure that it will remain a staple in the synthetic chemist's toolbox for years to

come.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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